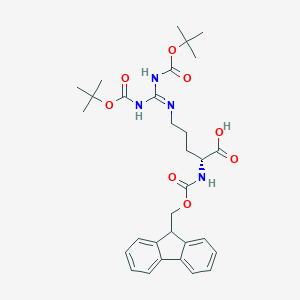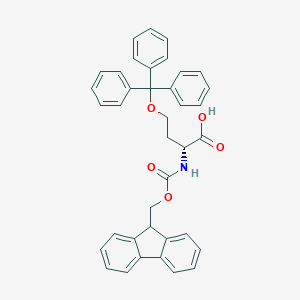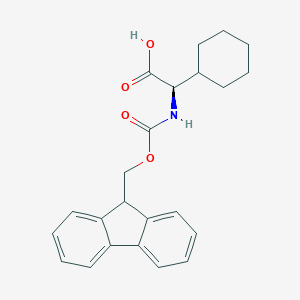
Fmoc-D-Arg(Boc)2-OH
Overview
Description
“Fmoc-D-Arg(Boc)2-OH” is an intermediate used in membrane enhanced peptide synthesis . It is a useful tool for the introduction of shortened arginine analog, Agb, during Fmoc SPPS . It can be used in exactly the same manner as Fmoc-Arg (Pbf)-OH .
Molecular Structure Analysis
The molecular formula of “Fmoc-D-Arg(Boc)2-OH” is C31H40N4O8 . Its molecular weight is 596.67 g/mol .Chemical Reactions Analysis
“Fmoc-D-Arg(Boc)2-OH” is an excellent derivative for Fmoc SPPS of Arg-containing peptides . The coupling of this derivative can be effected using standard activation methods, such as PyBOP or TBTU .Physical And Chemical Properties Analysis
“Fmoc-D-Arg(Boc)2-OH” appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .Scientific Research Applications
Peptide Synthesis
Application Summary
“Fmoc-D-Arg(Boc)2-OH” is used as a building block in peptide synthesis . It provides protection to specific functional groups while allowing for efficient peptide bond formation .
Methods of Application
In peptide synthesis, “Fmoc-D-Arg(Boc)2-OH” is used to create arginine-containing peptides . The Fmoc group protects the amino group during the synthesis process, and the Boc groups protect the guanidino group of arginine. After the peptide chain is assembled, these protecting groups can be removed to reveal the functional groups.
Results or Outcomes
The use of “Fmoc-D-Arg(Boc)2-OH” in peptide synthesis results in the efficient formation of peptide bonds, leading to the creation of arginine-containing peptides .
Hydrogel Formation
Application Summary
“Fmoc-D-Arg(Boc)2-OH” has been used in the formation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels have potential applications in biological, biomedical, and biotechnological fields, such as drug delivery and diagnostic tools for imaging .
Methods of Application
The Fmoc group in “Fmoc-D-Arg(Boc)2-OH” contributes to the self-assembly of the peptides, leading to gel formation . The gelification process is allowed only by the correct balancing among aggregation forces within the peptide sequences, such as van der Waals, hydrogen bonding, and π–π stacking .
Results or Outcomes
The hydrogel formed by “Fmoc-D-Arg(Boc)2-OH” is highly rigid (G’ = 2526 Pa), making it a potential material for tissue engineering . It fully supports cell adhesion, survival, and duplication .
Membrane Enhanced Peptide Synthesis
Application Summary
“Fmoc-D-Arg(Boc)2-OH” is used as an intermediate in membrane enhanced peptide synthesis . This process is a method of solid-phase peptide synthesis (SPPS) that uses a porous membrane to facilitate the removal of excess reagents and byproducts.
Methods of Application
In membrane enhanced peptide synthesis, “Fmoc-D-Arg(Boc)2-OH” is coupled using standard activation methods, such as PyBOP® or TBTU . The bulkiness of the side-chain protection may necessitate longer reaction times .
Results or Outcomes
The use of “Fmoc-D-Arg(Boc)2-OH” in membrane enhanced peptide synthesis can lead to efficient peptide bond formation and the creation of arginine-containing peptides .
Fmoc SPPS of Arg-containing Peptides
Application Summary
“Fmoc-D-Arg(Boc)2-OH” is used as a derivative for Fmoc Solid Phase Peptide Synthesis (SPPS) of Arg-containing peptides .
Methods of Application
Coupling of this derivative can be effected using standard activation methods, such as PyBOP® or TBTU, although longer reaction times may be necessary due to the bulkiness of the side-chain protection .
Results or Outcomes
The use of “Fmoc-D-Arg(Boc)2-OH” in Fmoc SPPS of Arg-containing peptides leads to efficient peptide bond formation and the creation of arginine-containing peptides .
Bioprinting Applications
Application Summary
“Fmoc-D-Arg(Boc)2-OH” has been used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, which are proposed as a scaffold for bioprinting applications .
Results or Outcomes
Among the Fmoc-derivatives of series K, Fmoc-K3 hydrogel, which is the most rigid one (G’ = 2526 Pa), acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Safety And Hazards
properties
IUPAC Name |
(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N4O8/c1-30(2,3)42-28(39)34-26(35-29(40)43-31(4,5)6)32-17-11-16-24(25(36)37)33-27(38)41-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23-24H,11,16-18H2,1-6H3,(H,33,38)(H,36,37)(H2,32,34,35,39,40)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAALELGEWGQEG-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586504 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Arg(Boc)2-OH | |
CAS RN |
214852-34-3 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)











